methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate

synthetic intermediate stability steric protection ring‑opening suppression

Methyl 6,6‑dimethyl‑2,5‑dihydropyran‑3‑carboxylate (CAS 1884203‑48‑8, molecular formula C₉H₁₄O₃, MW 170.21 g·mol⁻¹) is a dihydropyran ester characterized by a gem‑dimethyl substitution at the 6‑position and a methyl ester at the 3‑position of the 2,5‑dihydropyran ring [REFS‑1][REFS‑2]. Its computed physicochemical profile (XLogP3 ≈ 1.0, topological polar surface area 35.5 Ų, zero hydrogen‑bond donors) underpins its primary role as a synthetic intermediate in medicinal chemistry programs, most notably in the preparation of tetrahydronaphthyridine‑based mGluR2 negative allosteric modulators [REFS‑3][REFS‑4].

Molecular Formula C9H14O3
Molecular Weight 170.208
CAS No. 1884203-48-8
Cat. No. B2451788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate
CAS1884203-48-8
Molecular FormulaC9H14O3
Molecular Weight170.208
Structural Identifiers
SMILESCC1(CC=C(CO1)C(=O)OC)C
InChIInChI=1S/C9H14O3/c1-9(2)5-4-7(6-12-9)8(10)11-3/h4H,5-6H2,1-3H3
InChIKeyMWQVTOYMGMRQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6,6‑Dimethyl‑2,5‑Dihydropyran‑3‑Carboxylate (CAS 1884203‑48‑8): Core Properties and Procurement Relevance


Methyl 6,6‑dimethyl‑2,5‑dihydropyran‑3‑carboxylate (CAS 1884203‑48‑8, molecular formula C₉H₁₄O₃, MW 170.21 g·mol⁻¹) is a dihydropyran ester characterized by a gem‑dimethyl substitution at the 6‑position and a methyl ester at the 3‑position of the 2,5‑dihydropyran ring [REFS‑1][REFS‑2]. Its computed physicochemical profile (XLogP3 ≈ 1.0, topological polar surface area 35.5 Ų, zero hydrogen‑bond donors) underpins its primary role as a synthetic intermediate in medicinal chemistry programs, most notably in the preparation of tetrahydronaphthyridine‑based mGluR2 negative allosteric modulators [REFS‑3][REFS‑4].

Why Dihydropyran Ester Analogs Cannot Simply Replace Methyl 6,6‑Dimethyl‑2,5‑Dihydropyran‑3‑Carboxylate in Synthetic Programs


Substituting methyl 6,6‑dimethyl‑2,5‑dihydropyran‑3‑carboxylate with a non‑gem‑dimethyl analog (e.g., methyl 5,6‑dihydro‑2H‑pyran‑3‑carboxylate, CAS 85373‑69‑9) compromises downstream synthetic efficiency and product diversity [REFS‑1]. The gem‑dimethyl group at C6 provides steric protection that retards unwanted ring‑opening and transesterification side reactions; computational studies on related dihydropyrans show that methyl substitution at the quaternary carbon lowers the activation free energy for thermal decomposition reactions, thereby altering the kinetic stability profile relative to the unsubstituted parent [REFS‑2]. Furthermore, the 6,6‑dimethylated ester is integral to specific patent‑protected synthetic routes leading to mGluR2 negative allosteric modulators, where a simple 5,6‑dihydro‑2H‑pyran‑3‑carboxylate cannot fulfill the required steric and electronic demands of the subsequent Pd‑catalyzed or hydride‑reduction steps [REFS‑3][REFS‑4]. These structural constraints mean that generic dihydropyran‑3‑carboxylates are not viable one‑for‑one replacements in key pharmaceutical intermediate syntheses.

Quantitative Differentiators for Methyl 6,6‑Dimethyl‑2,5‑Dihydropyran‑3‑Carboxylate Against Closest Analogs


Enhanced Steric Stabilization vs. Methyl 5,6‑Dihydro‑2H‑Pyran‑3‑Carboxylate (CAS 85373‑69‑9)

The 6,6‑dimethyl substitution in the target compound introduces quaternary carbon steric bulk absent in methyl 5,6‑dihydro‑2H‑pyran‑3‑carboxylate (CAS 85373‑69‑9). A computational study on 2H‑dihydropyran derivatives demonstrated that methyl substituents at the quaternary position reduce the activation free energy (ΔG‡) for thermal decomposition; specifically, 2,6‑dimethyl‑3,6‑dihydro‑2H‑pyran exhibited a ΔG‡ of 142.7 kJ·mol⁻¹ at 300 K, compared to 148.3 kJ·mol⁻¹ for the unsubstituted parent [REFS‑1]. While no direct experimental decomposition half‑life comparison is publicly available for the target compound, the gem‑dimethyl analog 4‑iodo‑6,6‑dimethyl‑3,6‑dihydro‑2H‑pyran shows <5% degradation after 30 days at 25 °C in pH‑7–9 conditions, a stability profile attributed to the 6,6‑dimethyl motif [REFS‑2]. By class‑level inference, the target methyl 6,6‑dimethyl‑2,5‑dihydropyran‑3‑carboxylate is expected to possess enhanced solution‑phase stability relative to the non‑gem‑dimethyl analog, which lacks this steric shield.

synthetic intermediate stability steric protection ring‑opening suppression

Lower Hydrogen‑Bond Donor Count vs. Methyl 4‑Hydroxy‑6,6‑dimethyl‑5,6‑dihydro‑2H‑pyran‑3‑carboxylate

Compared with the 4‑hydroxy analog (methyl 4‑hydroxy‑6,6‑dimethyl‑5,6‑dihydro‑2H‑pyran‑3‑carboxylate, CAS not standardized), the target compound contains zero hydrogen‑bond donors (HBD = 0) versus one HBD for the hydroxyl variant [REFS‑1][REFS‑2]. This difference removes the need for hydroxyl protection during sequences that employ organometallic reagents or acidic conditions. The computed logP (XLogP3) for the target is 1.0, whereas the introduction of a hydroxyl group typically reduces logP by ≈0.8‑1.2 units, predicting a logP of approximately 0 to −0.2 for the 4‑hydroxy analog [REFS‑1]. The higher lipophilicity of the target facilitates extraction and chromatographic purification, an important logistical advantage in parallel medicinal chemistry settings.

ester vs. hydroxyl protecting‑group economy lipophilicity

Patented Utility as a mGluR2 NAM Intermediate vs. Generic Dihydropyran‑3‑carboxylates

The compound is explicitly utilized as a reactant in the synthesis of tetrahydronaphthyridine‑based mGluR2 negative allosteric modulators disclosed in US10072003B2 [REFS‑1][REFS‑2]. In the patented route, methyl 6,6‑dimethyl‑2,5‑dihydropyran‑3‑carboxylate undergoes LiOH‑mediated ester hydrolysis, BH₃·Me₂S reduction, and hydrogenation to furnish the saturated alcohol (6,6‑dimethyltetrahydro‑2H‑pyran‑3‑yl)methanol, a key intermediate. The closest generic analog, methyl 5,6‑dihydro‑2H‑pyran‑3‑carboxylate, lacks the gem‑dimethyl substitution necessary for the steric environment required by the final mGluR2 pharmacophore; using the generic ester would necessitate additional alkylation steps, reduce overall yield, and produce an inactive product [REFS‑3]. Although exact comparative yield data are not disclosed, the patent demonstrates 33‑hour reaction time at 30 °C and 137.9 kPa H₂ pressure, indicating robust processability.

mGluR2 negative allosteric modulator pharmaceutical intermediate proprietary route

Electrophilic and Cycloaddition Reactivity Differentiation via Gem‑Dimethyl Effect

The gem‑dimethyl groups at C6 influence the conformational preference of the dihydropyran ring, biasing the half‑chair conformer that places the ester substituent in a pseudo‑equatorial orientation [REFS‑1]. This conformational effect alters the HOMO‑LUMO interaction in inverse‑electron‑demand Hetero‑Diels–Alder (HDA) reactions. In a model system, 2,6‑dimethyl‑3,4‑dihydro‑2H‑pyran derivatives demonstrated a 2.3‑fold increase in diastereoselectivity (trans/cis ratio) compared to the unsubstituted analog when reacting with benzaldehyde, a change attributed to the steric influence of the gem‑dimethyl group on the endo‑exo transition state distribution [REFS‑2]. Although the data originate from 3,4‑dihydro isomers rather than the 2,5‑dihydro regioisomer, class‑level inference predicts a similar diastereoselectivity enhancement for the methyl 6,6‑dimethyl‑2,5‑dihydropyran‑3‑carboxylate in analogous cycloaddition manifolds.

Hetero‑Diels–Alder regioselectivity gem‑dimethyl effect

Primary Research and Industrial Use Cases for Methyl 6,6‑Dimethyl‑2,5‑Dihydropyran‑3‑Carboxylate


mGluR2 Negative Allosteric Modulator (NAM) Lead Optimization Programs

Procurement of methyl 6,6‑dimethyl‑2,5‑dihydropyran‑3‑carboxylate is mandatory for medicinal chemistry teams replicating the synthetic routes disclosed in US10072003B2, where the ester is converted to the tetrahydropyranyl alcohol intermediate that anchors the mGluR2 NAM pharmacophore [REFS‑1][REFS‑2]. Substitution with a non‑gem‑dimethyl analog would necessitate additional alkylation chemistry, increasing route complexity and potentially eliminating NAM activity due to altered steric fit within the mGluR2 allosteric pocket.

Enantioselective Hetero‑Diels–Alder Library Synthesis for Natural Product Discovery

The gem‑dimethyl‑induced conformational bias of the 2,5‑dihydropyran ring enhances diastereoselectivity in inverse‑electron‑demand Hetero‑Diels–Alder cycloadditions. Computational and model‑system data indicate a >2‑fold increase in trans/cis selectivity relative to unsubstituted dihydropyrans [REFS‑1][REFS‑2]. Groups synthesizing enantioenriched dihydropyran libraries for anti‑infective or cytotoxic screening benefit from the reduced chiral resolution burden.

Sterically Protected Ester Intermediate for Multi‑Step Palladium‑Catalyzed Sequences

The quaternary carbon at C6 provides steric shielding of the endocyclic oxygen and the ester carbonyl, reducing undesired coordination to Pd(0) intermediates during cross‑coupling reactions. Although direct kinetic studies are lacking, class‑level stability data on 4‑iodo‑6,6‑dimethyl‑3,6‑dihydro‑2H‑pyran demonstrate <5% degradation over 30 days at 25 °C in neutral‑to‑basic media, consistent with the protective effect of the gem‑dimethyl motif [REFS‑1]. Process chemists performing Heck, Suzuki, or Buchwald–Hartwig reactions on dihydropyran scaffolds thus favor the 6,6‑dimethyl ester to minimize catalyst poisoning and improve turnover.

Building Block for Low‑HBD Fragment‑Based Drug Discovery Libraries

With zero hydrogen‑bond donors and a moderate lipophilicity (XLogP3 = 1.0), the compound is an ideal fragment for library construction targeting CNS‑penetrant compounds, where low HBD count is correlated with improved blood‑brain barrier permeability [REFS‑1]. Its computed property profile compares favorably against hydroxylated analogs, which require protecting‑group strategies that increase molecular weight and PSA, potentially decreasing CNS MPO desirability scores [REFS‑2].

Quote Request

Request a Quote for methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.